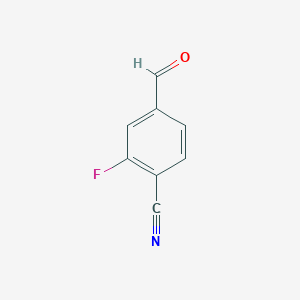

2-Fluoro-4-formylbenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUPCEIJNBAAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458977 | |

| Record name | 2-Fluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101048-76-4 | |

| Record name | 2-Fluoro-4-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101048-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-4-formylbenzonitrile CAS number

An In-Depth Technical Guide to 2-Fluoro-4-formylbenzonitrile

Abstract

This compound, identified by CAS number 101048-76-4, is a highly functionalized aromatic compound of significant interest in modern chemical research and development.[1][2][3][4] Its unique molecular architecture, featuring a nitrile, an aldehyde, and a fluorine substituent on a benzene ring, renders it a versatile and valuable building block. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, synthetic utility, and applications, with a particular focus on its role in pharmaceutical and materials science. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex target molecules, including novel therapeutic agents and advanced materials.[1] This document serves as a resource for researchers, chemists, and professionals in drug discovery and materials science, offering field-proven insights and detailed protocols.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry.[5] The fluorine atom, owing to its high electronegativity and small size, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[5] this compound is an exemplar of a fluorinated building block, offering three distinct points of chemical reactivity. The benzonitrile moiety is a common feature in many approved drugs, while the aldehyde group serves as a versatile handle for a plethora of chemical transformations such as reductive aminations, Wittig reactions, and condensations. The fluorine atom enhances the reactivity of the aromatic ring and imparts unique electronic properties.[1] This trifecta of functionality makes it an invaluable precursor for constructing diverse chemical libraries for drug discovery and for developing specialized polymers and dyes.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 101048-76-4 | [1][2][3][4][6] |

| Molecular Formula | C₈H₄FNO | [1][2][3] |

| Molecular Weight | 149.12 g/mol | [1][7] |

| Appearance | White to light yellow solid/powder/crystal | [1][6] |

| Melting Point | 86-92 °C | [1][6][8] |

| Boiling Point | 276.4 °C | [2] |

| Density | 1.25 g/cm³ | [2] |

| Synonyms | 4-Cyano-3-fluorobenzaldehyde, 2-Fluoro-4-formylbenzenecarbonitrile | [1][4][6] |

| Purity | Typically >97.0% (GC) | [6] |

| Storage | Store at 0-8 °C in an inert atmosphere | [1][3][4] |

Table 2: Hazard and Safety Information

| Hazard Type | GHS Classification | Precautionary Codes (Examples) | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332) | P261, P270, P280, P301+P312 | [6][9][10] |

| Skin Irritation | Causes skin irritation (H315) | P302+P352, P332+P313 | [2][7][9] |

| Eye Irritation | Causes serious eye irritation (H319) | P305+P351+P338, P337+P313 | [7][9] |

| Respiratory Irritation | May cause respiratory irritation (H335) | P261, P304+P340, P403+P233 | [7][11] |

CAUSALITY IN HANDLING: The compound is classified as an irritant and is harmful via multiple exposure routes.[6][7][9] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

Synthesis and Mechanistic Considerations

The most direct and commonly cited synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, 2-fluoro-4-(hydroxymethyl)benzonitrile.

Caption: Synthetic workflow for this compound via PCC oxidation.

Expertise-Driven Protocol: Oxidation of 2-fluoro-4-(hydroxymethyl)benzonitrile

This protocol is based on established chemical principles for selective oxidation.[8]

Principle: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for converting primary alcohols to aldehydes. Its key advantage is its ability to halt the oxidation at the aldehyde stage without significant formation of the corresponding carboxylic acid, which is a common side reaction with stronger oxidants. Dichloromethane (DCM) is the solvent of choice due to its inertness and ability to dissolve both the starting material and the PCC reagent.

Methodology:

-

Reaction Setup: To a solution of 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile (1.0 eq) dissolved in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask, add pyridinium chlorochromate (1.0 eq) portion-wise at room temperature.[8]

-

Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for approximately 4 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Workup: Upon completion, the reaction mixture, which will be a dark slurry, is passed through a short plug of silica gel to filter out the chromium byproducts.[8]

-

Purification: The silica gel pad is washed with additional dichloromethane to ensure complete recovery of the product. The combined filtrates are then concentrated under reduced pressure.[8]

-

Isolation: The resulting residue is the crude product, which typically solidifies upon concentration. It can be further purified by recrystallization to yield this compound as a white to light-yellow solid with high purity (e.g., 90% yield).[8]

Self-Validation: The success of this protocol is validated by monitoring the reaction to completion (Step 2) and confirming the purity and identity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthetic Utility and Applications

The value of this compound lies in its ability to serve as a versatile intermediate for a wide array of more complex molecules.[1]

Caption: The relationship between the functional groups of the core molecule and its applications.

-

Pharmaceutical Research: This compound is a significant building block in medicinal chemistry.[1] The aldehyde group can be readily converted into other functionalities or used to build heterocyclic rings, which are prevalent in many drug scaffolds. The fluorobenzonitrile core is a known pharmacophore in various therapeutic areas, including oncology.[12] For instance, related benzonitrile structures are key intermediates for tyrosine kinase inhibitors used in cancer therapy.[12]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs present in this compound are valuable in the design of new herbicides and pesticides, where metabolic stability and target affinity are crucial.[1]

-

Materials Science: The compound's reactivity allows it to be incorporated into polymers to enhance their thermal stability or modify their surface properties.[1]

-

Dyes and Pigments: The aromatic system can be extended through reactions at the aldehyde group to create conjugated systems, forming the basis for novel dyes and pigments with unique color properties and stability.[1]

-

Analytical Chemistry: Its structure makes it suitable for developing fluorescent probes for biological imaging, where the fluorinated aromatic ring can be used to tune the photophysical properties.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in science. Its well-defined physicochemical properties, accessible synthesis, and multi-faceted reactivity make it an indispensable component in the toolkit of synthetic chemists. For professionals in drug discovery, it provides a reliable scaffold for generating novel candidates with potentially enhanced pharmacological profiles. For materials scientists, it offers a gateway to advanced materials with tailored functionalities. This guide has provided a technical foundation for understanding and utilizing this powerful building block, underscoring its continued importance across diverse scientific disciplines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 101048-76-4|this compound|BLD Pharm [bldpharm.com]

- 4. usbio.net [usbio.net]

- 5. kaibangchem.com [kaibangchem.com]

- 6. This compound | 101048-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-FLUORO-4-FORMYL-BENZONITRILE | 101048-76-4 [chemicalbook.com]

- 9. This compound | 101048-76-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 2-Fluoro-5-formylbenzonitrile 97 218301-22-5 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-formylbenzonitrile

Introduction: The Strategic Importance of 2-Fluoro-4-formylbenzonitrile in Modern Chemistry

This compound is a highly functionalized aromatic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its strategic importance lies in the unique combination of three reactive functional groups on a benzene ring: a nitrile, a formyl (aldehyde), and a fluorine atom. This trifecta of functionalities makes it a versatile building block for the synthesis of complex molecular architectures.[1] The fluorine atom enhances the compound's reactivity and can modulate the pharmacokinetic properties of derivative molecules, a crucial aspect in drug development.[1] The aldehyde and nitrile groups provide orthogonal handles for a wide array of chemical transformations, enabling the efficient construction of diverse chemical libraries for high-throughput screening.[1] This guide provides an in-depth analysis of the core physical properties of this compound, offering a foundational understanding for researchers and professionals working with this pivotal intermediate.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 101048-76-4 | Chem-Impex, Tokyo Chemical Industry |

| Molecular Formula | C₈H₄FNO | Chem-Impex, PubChem |

| Molecular Weight | 149.12 g/mol | Chem-Impex, PubChem |

| Synonyms | 4-Cyano-3-fluorobenzaldehyde, 2-Fluoro-4-formylbenzenecarbonitrile | Chem-Impex, Tokyo Chemical Industry |

Below is a 2D representation of the molecular structure of this compound, generated using the DOT language, illustrating the relative positions of the functional groups on the aromatic ring.

Caption: 2D structure of this compound.

Core Physical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various experimental setups. The following table summarizes the key physical data for this compound.

| Physical Property | Value | Source(s) |

| Appearance | White to light yellow solid/powder/crystal | Chem-Impex, Tokyo Chemical Industry |

| Melting Point | 80 - 92 °C (range from various sources) | Chem-Impex, ECHEMI, Tokyo Chemical Industry, ChemicalBook |

| Boiling Point (Predicted) | 276.4 °C | ECHEMI |

| Density (Predicted) | 1.25 g/cm³ | ECHEMI |

| Vapor Pressure | 0.0048 mmHg at 25°C | ECHEMI |

| Refractive Index (Predicted) | 1.527 | ECHEMI |

Solubility Profile

While specific quantitative solubility data is not widely published, the solubility of this compound can be inferred from its structure and the known solubility of related compounds like benzonitrile.[2][3][4][5] The presence of a polar nitrile group and a moderately polar aldehyde group, along with a nonpolar benzene ring, suggests a degree of solubility in a range of organic solvents. It is expected to be slightly soluble in water and more soluble in polar aprotic and protic organic solvents.

Expected Solubility:

-

Water: Slightly soluble to insoluble.

-

Methanol, Ethanol: Soluble.

-

Acetone, Tetrahydrofuran (THF): Soluble.

-

Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): Very soluble.

-

Dichloromethane, Chloroform: Soluble.

-

Hexanes, Toluene: Sparingly soluble to insoluble.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a compound. Below is an overview of the expected spectroscopic features for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational frequencies of its functional groups.

-

C≡N (Nitrile) stretch: A sharp, strong absorption peak is expected in the range of 2220-2240 cm⁻¹.

-

C=O (Aldehyde) stretch: A strong, sharp peak will be present in the region of 1690-1715 cm⁻¹.

-

C-H (Aldehyde) stretch: Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-F (Aryl-Fluoride) stretch: A strong absorption is expected in the 1200-1250 cm⁻¹ region.

-

Aromatic C=C stretches: Multiple peaks of varying intensity will appear in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the hydrogen atoms in the molecule.

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the δ 7.0-8.5 ppm range. The electron-withdrawing nature of the nitrile, aldehyde, and fluorine groups will shift these protons downfield. The coupling patterns will be complex due to spin-spin coupling between the protons and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aldehyde Carbonyl Carbon: Expected in the δ 185-195 ppm region.

-

Nitrile Carbon: Typically found between δ 115 and 125 ppm.

-

Aromatic Carbons: Six signals are expected in the δ 110-170 ppm range. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF).

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

GHS Hazard Statements: [6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. Recommended storage temperature is between 0-8 °C.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocols for Physical Property Determination

The following are standard, field-proven methodologies for determining the key physical properties of a solid compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: Finely powder a small amount of the dry solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Testing

This protocol provides a systematic approach to understanding the solubility profile of the compound.

Methodology:

-

Initial Test: To approximately 10-20 mg of the compound in a test tube, add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone).

-

Observation: Agitate the mixture for 1-2 minutes at room temperature. Observe if the solid dissolves completely.

-

Heating: If the compound is not soluble at room temperature, gently heat the mixture in a warm water bath and observe any changes in solubility.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

-

Systematic Approach: A logical flow for testing solubility is to start with water, followed by common organic solvents of varying polarity.

Caption: Systematic Workflow for Qualitative Solubility Testing.

Conclusion

This compound is a compound of significant utility in contemporary chemical research and development. Its physical properties, as detailed in this guide, are fundamental to its effective and safe application. A thorough understanding of its melting point, solubility, and spectroscopic signatures allows researchers to confidently handle, purify, and characterize this versatile building block, thereby facilitating the synthesis of novel and potentially impactful molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 5. benzonitrile [chemister.ru]

- 6. This compound | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to 2-Fluoro-4-formylbenzonitrile: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of this compound (FFBN), a key building block in modern organic synthesis. With a molecular weight of 149.12 g/mol , this trifunctional aromatic compound is of significant interest to researchers in drug discovery, agrochemicals, and materials science.[1][2] This document details its physicochemical properties, provides validated synthetic protocols with mechanistic explanations, explores its diverse applications, and outlines essential safety and handling procedures. The strategic placement of the fluoro, formyl, and nitrile groups makes FFBN a versatile intermediate for constructing complex molecular architectures with tailored electronic and biological properties.

This compound, also known as 4-Cyano-3-fluorobenzaldehyde, is a crystalline solid that serves as a highly valuable intermediate in synthetic chemistry.[2][3] Its utility stems from the unique interplay of its three functional groups on a single benzene ring:

-

The Nitrile Group (-CN): A versatile functional group that acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various nitrogen-containing heterocycles.

-

The Formyl Group (-CHO): An aldehyde that provides a reactive handle for a multitude of crucial carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, Wittig reactions, and aldol condensations.

-

The Fluoro Group (-F): The introduction of a fluorine atom can profoundly and strategically modulate a molecule's physicochemical properties. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved binding affinity and pharmacokinetic profiles.[4][5]

The combination of these three groups in a specific regioisomeric arrangement makes this compound an ideal starting point for synthesizing a wide range of high-value compounds, from pharmaceutical candidates to advanced materials.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its effective use in synthesis and research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 149.12 g/mol | [1][2] |

| Molecular Formula | C₈H₄FNO | [1][2] |

| CAS Number | 101048-76-4 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Cyano-3-fluorobenzaldehyde, 2-Fluoro-4-formylbenzenecarbonitrile | [2][3] |

| Appearance | White to light yellow solid/powder/crystal | [2][3] |

| Melting Point | 86-90 °C | [2] |

| Purity | Typically ≥97-98% (by GC) | [2][3] |

| Topological Polar Surface Area | 40.9 Ų | [1] |

| XLogP3-AA | 1.2 | [1] |

Synthesis and Mechanistic Considerations

A reliable and efficient synthesis is paramount for the utility of any chemical building block. One common and direct method for preparing this compound is through the selective oxidation of the corresponding primary alcohol.

Synthetic Pathway: Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile

A well-documented laboratory-scale synthesis involves the oxidation of 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile using Pyridinium Chlorochromate (PCC).[6]

Caption: Diagram 1: Synthesis of FFBN via PCC Oxidation.

Causality and Experimental Choice: Pyridinium Chlorochromate (PCC) is the reagent of choice for this transformation due to its mild and selective nature. Unlike stronger oxidizing agents (e.g., potassium permanganate or chromic acid), PCC reliably oxidizes primary alcohols to aldehydes with minimal risk of over-oxidation to the corresponding carboxylic acid. This selectivity is crucial for preserving the desired aldehyde functionality. The reaction is typically performed in an anhydrous chlorinated solvent like dichloromethane (DCM) at room temperature, providing a controlled environment that is compatible with the functional groups present in the molecule.[6]

Key Reactions and Synthetic Utility

The value of this compound lies in the differential reactivity of its functional groups, allowing for sequential and targeted modifications.

Caption: Diagram 2: Key reactive sites and transformations of FFBN.

-

Transformations of the Aldehyde: The formyl group is the most accessible handle for elaboration. It readily undergoes reductive amination with primary or secondary amines to form substituted benzylamines. It is also an excellent substrate for Wittig-type olefination reactions to generate substituted styrenes and for various condensation reactions to build molecular complexity.[7][8]

-

Transformations of the Nitrile: The nitrile group can be maintained throughout many reaction sequences or can be transformed as needed. Acidic or basic hydrolysis converts it to a carboxylic acid, while reduction (e.g., catalytic hydrogenation) yields a primary amine, providing another point for diversification.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of FFBN makes it a sought-after precursor in several high-technology fields.

-

Pharmaceutical and Agrochemical Synthesis: FFBN is a versatile intermediate for creating complex molecules for biological screening.[2] Its structure is found within scaffolds used to develop kinase inhibitors, which are crucial in oncology research.[9] The fluorine atom can enhance cell membrane permeability and block metabolic degradation at the ortho position, prolonging the biological half-life of a drug candidate.[5]

-

Materials Science: The compound is used in the production of advanced materials, including specialized polymers and coatings where specific chemical functionalities are needed for enhanced performance.[2]

-

Fluorescent Probes: The conjugated aromatic system can be extended and modified to develop fluorescent probes for biological imaging, helping researchers visualize cellular processes in real time.[2]

Experimental Protocols

The following protocols are representative of standard laboratory procedures for the synthesis and quality control of this compound.

Protocol 6.1: Synthesis via Oxidation[6]

-

Setup: To a solution of 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile (5.18 g, 34.27 mmol) in anhydrous dichloromethane (150 mL) in a round-bottom flask equipped with a magnetic stirrer, add Pyridinium Chlorochromate (PCC) (7.39 g, 34.27 mmol) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, filter the mixture through a short plug of silica gel to remove the chromium byproducts. Wash the silica pad thoroughly with additional dichloromethane.

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization or column chromatography to yield this compound as a white solid (typical yield: ~90%).

Protocol 6.2: Quality Control by Gas Chromatography (GC)

-

Objective: To verify the purity of the synthesized this compound.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min. Hold at 250 °C for 5 minutes.

-

Carrier Gas: Helium or Nitrogen.

-

-

Sample Preparation: Dissolve a small amount of the product (~1 mg) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.

-

Analysis: Inject 1 µL of the sample. The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is typically required for use in further synthetic applications.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is known to cause skin irritation and serious eye irritation.[1][10] It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 0-8 °C.[2][11] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone building block for synthetic chemists. Its molecular weight of 149.12 g/mol and its unique trifunctional nature provide a robust platform for the efficient synthesis of diverse and complex target molecules. The strategic incorporation of fluorine, coupled with the versatile reactivity of the aldehyde and nitrile groups, ensures its continued importance in advancing research in pharmaceuticals, agrochemicals, and materials science. Adherence to established synthetic protocols and safety guidelines will enable researchers to fully harness the synthetic potential of this valuable compound.

References

- 1. This compound | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 101048-76-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kaibangchem.com [kaibangchem.com]

- 6. 2-FLUORO-4-FORMYL-BENZONITRILE | 101048-76-4 [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-4-formylbenzonitrile: A Cornerstone Intermediate in Modern Synthesis

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can profoundly modulate the biological activity and material characteristics of a compound.[1] It is within this context that fluorinated building blocks have risen to prominence. 2-Fluoro-4-formylbenzonitrile, a seemingly simple trifunctional aromatic compound, stands out as a particularly valuable intermediate. Its carefully orchestrated arrangement of a nitrile, a formyl group, and a fluorine atom on a benzene ring offers a versatile platform for complex molecular construction. This guide provides an in-depth exploration of its structure, synthesis, and application, offering researchers and development professionals the technical insights required to fully leverage its synthetic potential.

Chapter 1: Molecular Identity and Physicochemical Profile

A comprehensive understanding of a chemical intermediate begins with a precise characterization of its identity and physical properties. This foundational knowledge is critical for its effective use in synthesis, ensuring predictability in reactivity and enabling robust process development.

Nomenclature and Structural Elucidation

This compound is systematically identified by a set of unique descriptors that ensure its unambiguous recognition in literature and databases.

-

IUPAC Name : this compound[2]

The molecule's structure, featuring a benzene ring substituted with three key functional groups, is the source of its synthetic utility. The electron-withdrawing nature of the nitrile and formyl groups, combined with the inductive effect of the fluorine atom, creates a unique electronic landscape that dictates its reactivity.

Caption: Chemical structure of this compound (CAS: 101048-76-4).

Physicochemical Properties

The physical properties of this compound are essential for determining appropriate handling, storage, and reaction conditions. The compound is a solid at room temperature, with a melting point that suggests a stable crystalline lattice.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid/powder/crystal | [3][4] |

| Melting Point | 80-92 °C | [3][4][5][6] |

| Boiling Point | 276.4 °C (Predicted) | [6] |

| Density | 1.25 g/cm³ (Predicted) | [6] |

| Purity | ≥97.0% (GC) | [3][4] |

| Storage Conditions | Store at 0-8 °C | [3] |

Spectroscopic Signature

While specific spectra are instrument-dependent, the structure of this compound allows for the prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

¹H NMR : The spectrum would show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The aldehyde proton (-CHO) would appear as a highly deshielded singlet (approx. 10.0 ppm). Coupling patterns (doublets and triplets) would be influenced by both H-H and H-F coupling constants.

-

¹³C NMR : Aromatic carbons would resonate between 110-160 ppm. The nitrile carbon (C≡N) would appear around 115-120 ppm, while the carbonyl carbon of the aldehyde (-CHO) would be significantly downfield, typically >185 ppm.

-

IR Spectroscopy : Key vibrational bands would confirm the presence of the functional groups: a sharp, strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch, and a strong carbonyl (C=O) stretch for the aldehyde around 1700 cm⁻¹. A C-F stretching band would also be present, typically in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z = 149.0277, corresponding to the exact mass of C₈H₄FNO.

Chapter 2: Synthesis and Purification Strategies

The efficient and scalable synthesis of this compound is paramount for its application in large-scale drug development and manufacturing. The choice of synthetic route often involves a trade-off between cost, safety, and yield.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the key functional groups to identify readily available starting materials. A common strategy for substituted benzonitriles involves the cyanation of an aryl halide. The formyl group can be introduced via oxidation of a methyl or hydroxymethyl group, or directly from a formylation reaction.

Caption: Retrosynthesis of this compound from a common starting material.

Recommended Synthetic Protocol: A Modern Approach

While classical methods like the Rosenmund-von Braun reaction (cyanation of an aryl halide) are viable, modern synthetic routes aim to improve safety and efficiency. A patented method highlights a pathway starting from o-fluorobenzonitrile, which avoids the use of highly toxic reagents like cuprous cyanide in the final stages.[7]

Step 1: Chloromethylation of o-Fluorobenzonitrile

-

Rationale : This step introduces a reactive handle at the para-position, which will be converted to the aldehyde. Using paraformaldehyde as the aldehyde source and zinc chloride as a catalyst under acidic conditions is a standard approach for electrophilic aromatic substitution.

-

Procedure :

-

To a solution of o-fluorobenzonitrile in an appropriate acidic medium (e.g., acetic acid), add paraformaldehyde and a halide source (e.g., HCl).

-

Add a catalytic amount of zinc chloride.

-

Stir the reaction at a controlled temperature (e.g., 60-70 °C) and monitor by HPLC until starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Step 2: Hydrolysis to 2-Fluoro-4-(hydroxymethyl)benzonitrile

-

Rationale : The chloromethyl intermediate is hydrolyzed to the corresponding benzyl alcohol. This is a straightforward nucleophilic substitution reaction.

-

Procedure :

-

Dissolve the crude intermediate from Step 1 in a mixture of an organic solvent and aqueous base (e.g., NaOH).

-

Heat the mixture (e.g., to 80 °C) and stir until the hydrolysis is complete, as monitored by TLC or HPLC.[7]

-

Cool the reaction, separate the organic layer, and concentrate to yield the crude alcohol.

-

Step 3: Oxidation to this compound

-

Rationale : The benzyl alcohol is oxidized to the final aldehyde product. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation, known for stopping the oxidation at the aldehyde stage without significant over-oxidation to the carboxylic acid.[7][8]

-

Procedure :

-

Dissolve the crude alcohol from Step 2 in a chlorinated solvent like dichloromethane (DCM).

-

Cool the solution in an ice bath and add PCC in portions, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion.[7]

-

Filter the reaction mixture through a pad of silica or Celite to remove chromium byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purification and Quality Control

-

Purification : The final crude product is typically purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield a solid of high purity (>97%).[7]

-

Quality Control : The identity and purity of the final product must be rigorously confirmed.

-

Purity Assessment : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to quantify the purity.

-

Identity Confirmation : ¹H NMR, ¹³C NMR, and IR spectroscopy are employed to confirm that the structure matches that of this compound.

-

Chapter 3: Core Applications in Research and Development

The trifunctional nature of this compound makes it a highly sought-after building block in multiple fields, most notably in the synthesis of pharmaceuticals and advanced materials.[3]

A Versatile Building Block in Medicinal Chemistry

The compound serves as a cornerstone intermediate for constructing complex, biologically active molecules.[3] The aldehyde group is a versatile handle for transformations such as reductive aminations, Wittig reactions, and aldol condensations, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Case Study: Synthesis of PARP Inhibitor Olaparib : 2-Fluoro-5-formylbenzonitrile, a close isomer, is a documented intermediate in the synthesis of Olaparib, a PARP inhibitor used in cancer therapy.[7] This highlights the value of this molecular scaffold in constructing complex heterocyclic systems common in modern pharmaceuticals. The reactivity of this compound allows for its analogous use in creating novel drug candidates.

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.

Applications in Materials Science

Beyond pharmaceuticals, this compound is valuable in creating novel materials.[3]

-

Dyes and Pigments : The chromophoric system can be extended through reactions at the formyl group to create stable and vibrant colorants.[3]

-

Polymers : It can be incorporated into polymer backbones to enhance thermal stability and introduce specific chemical functionalities.[3]

-

Fluorescent Probes : The fluorinated benzonitrile core can be elaborated into sophisticated fluorescent probes for use in biological imaging, helping to visualize cellular processes.[3]

Chapter 4: Experimental Protocols and Handling

Trustworthy and reproducible science demands meticulous attention to experimental procedure and safety. The protocols described herein are designed to be self-validating systems.

General Protocol: Reductive Amination

This protocol details a standard laboratory procedure for synthesizing a secondary amine using this compound.

Caption: Standard experimental workflow for a reductive amination reaction.

Step-by-Step Methodology:

-

Setup : To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution : Add a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) and stir until fully dissolved.

-

Amine Addition : Add the primary or secondary amine (1.0-1.2 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq) to free the amine.

-

Imine Formation : Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction : Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence or exotherm.

-

Reaction : Stir the reaction at room temperature until the starting aldehyde is completely consumed, as monitored by TLC or LC-MS.

-

Workup : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography.

Safety and Hazard Management

This compound is a chemical that requires careful handling to minimize risk to researchers. It is classified as an irritant and is harmful if inhaled, swallowed, or in contact with skin.[2][4][9]

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P261, P270, P271, P280, P301+P312, P302+P352, P304+P340[4] |

| Skin Irritation | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313[2] |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313[2] |

| Respiratory Irrit. | H335: May cause respiratory irritation. | P261, P271, P304+P340, P319[2] |

Handling Protocol:

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][9]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]

-

Spill Management : In case of a spill, clear the area. Use dry cleanup procedures and avoid generating dust. Collect the spilled material into a labeled container for proper waste disposal.[9]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion: Future Outlook

This compound has firmly established itself as a high-value intermediate in the synthetic sciences. Its utility is rooted in the predictable reactivity of its three distinct functional groups, allowing for sequential and regioselective transformations. As the demand for more complex and functionally dense small molecules grows, particularly in the fields of targeted therapeutics and functional materials, the importance of strategically designed building blocks like this compound will only increase. Future innovations in catalysis and flow chemistry are poised to further streamline its use, enabling even more efficient and sustainable pathways to the next generation of chemical innovations.

References

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 101048-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-FLUORO-4-FORMYL-BENZONITRILE | 101048-76-4 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 8. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-formylbenzonitrile, with a Core Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-4-formylbenzonitrile, a versatile building block in modern medicinal chemistry and materials science. With full editorial control, this document moves beyond a simple data sheet to offer a deeper understanding of the compound's properties, the causality behind experimental choices in its characterization, and its practical applications. The cornerstone of this guide is a detailed exploration of its melting point, a critical parameter for purity assessment and reaction optimization.

Introduction: The Significance of this compound in Research and Development

This compound, also known by its synonyms 4-Cyano-3-fluorobenzaldehyde and 2-Fluoro-4-formylbenzenecarbonitrile, is a substituted aromatic compound of significant interest.[1][2] Its unique trifunctional nature, possessing a nitrile, a fluoro, and an aldehyde group, makes it a highly valuable intermediate in organic synthesis. The electron-withdrawing properties of the nitrile and fluorine substituents activate the aldehyde group, rendering it susceptible to a wide range of chemical transformations.

This compound serves as a crucial starting material in the synthesis of various pharmaceuticals and agrochemicals.[1] Its applications extend to the development of fluorescent probes for biological imaging and in material science for the production of advanced polymers and coatings.[1] In drug development, this compound is a key component in the design of novel therapeutic agents that target specific biological pathways.[1]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 101048-76-4 | [1][2][3][4] |

| Molecular Formula | C₈H₄FNO | [1][2][3] |

| Molecular Weight | 149.12 g/mol | [1][2] |

| Appearance | White to light yellow solid/powder/crystal | [1] |

| Melting Point | 80-92 °C (range observed across sources) | [1][3][5] |

| Boiling Point | 276.4 °C (predicted) | [3] |

| Density | 1.25 g/cm³ (predicted) | [3] |

| Purity | Typically ≥ 97% (GC) | [1] |

Expert Insight: The observed range in the melting point (80-92 °C) across various commercial suppliers highlights the critical importance of purity. Trace impurities, residual solvents from synthesis, or polymorphic variations can significantly depress and broaden the melting point range. Therefore, for applications requiring high-purity starting material, such as in late-stage drug development or for the synthesis of analytical standards, it is imperative to determine the melting point of each batch as a primary quality control measure.

The Melting Point of this compound: A Critical Examination

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. For this compound, various sources report a melting point in the range of 80-92 °C.[1][3][5] For instance, some suppliers list ranges of 86-90 °C, 87.0 to 92.0 °C, and 87-88 °C.[1][3] A literature source reports a melting point of 80-84 °C.[5] This variability underscores the influence of the synthetic and purification methods on the final product's characteristics.

Factors Influencing the Melting Point

The presence of impurities is the most common reason for a depressed and broadened melting point range. The synthesis of this compound, for example, can involve the oxidation of 2-fluoro-4-(hydroxymethyl)benzonitrile using pyridinium chlorochromate (PCC).[5] Incomplete oxidation could leave residual starting material, while side reactions could introduce other impurities that need to be removed during purification.

Another factor to consider is the potential for polymorphism, where a compound can exist in different crystalline forms, each with a distinct melting point. While there is no specific literature found on the polymorphism of this compound during the search, it is a phenomenon that should be considered when significant variations in melting point are observed for a seemingly pure compound.

Standard Operating Procedure for Melting Point Determination

To ensure accurate and reproducible melting point data, a standardized protocol should be followed. The following is a detailed, step-by-step methodology for the determination of the melting point of this compound.

Objective: To accurately determine the melting point range of a given sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (open at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and set the initial temperature to approximately 10-15 °C below the expected melting point (e.g., start at 70 °C).

-

Set the heating rate to a slow and steady ramp, typically 1-2 °C per minute, as the expected melting point is approached. A slower heating rate provides a more accurate determination.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Data Interpretation:

-

A sharp melting point range (e.g., 0.5-1 °C) is indicative of a highly pure compound.

-

A broad melting point range (e.g., >2 °C) suggests the presence of impurities.

-

Trustworthiness and Self-Validation: This protocol is designed to be self-validating. The sharpness of the melting point range serves as an internal control for the purity of the sample. For critical applications, it is recommended to perform the measurement in triplicate to ensure reproducibility.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the characterization and use of this compound, with a central focus on the importance of melting point determination.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-formylbenzonitrile

This guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-formylbenzonitrile, a key building block in pharmaceutical and materials science research.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical methods for its determination, and a compilation of available data.

Introduction to this compound

This compound, with the chemical formula C₈H₄FNO and a molecular weight of 149.12 g/mol , is a white to light yellow solid.[1][2][3] Its structure, featuring a nitrile, a formyl group, and a fluorine atom on a benzene ring, makes it a versatile intermediate in organic synthesis.[1] The presence of these functional groups dictates its physicochemical properties and, consequently, its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO | [1][2][3] |

| Molecular Weight | 149.12 g/mol | [1][3] |

| Melting Point | 86-90 °C | [1][4] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥ 98% (GC) | [1] |

| CAS Number | 101048-76-4 | [1][2][3] |

Theoretical Principles of Solubility

The solubility of a compound is a critical physical property that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in drug formulations.[5][6] The solubility of this compound is governed by several key factors:

-

Molecular Structure: The presence of the polar nitrile (-CN) and formyl (-CHO) groups, along with the electronegative fluorine atom, introduces polarity to the molecule. This suggests potential solubility in polar solvents. However, the aromatic benzene ring is nonpolar, which contributes to its solubility in organic solvents.

-

Solvent Properties: The principle of "like dissolves like" is paramount. Polar solvents will interact more favorably with the polar functional groups of the molecule, while nonpolar solvents will better solvate the aromatic ring. A balance of these interactions determines the overall solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.[7] This is an important consideration when preparing solutions for reactions or analysis.

-

pH: For ionizable compounds, pH plays a significant role in solubility.[8] However, this compound is a neutral molecule and is not expected to have a pH-dependent solubility profile.

Experimental Determination of Solubility

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method .[9] This technique is a cornerstone of pharmaceutical and chemical research for its reliability.

Shake-Flask Method Protocol

The following protocol outlines the steps for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method.[5][10]

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at that temperature.

-

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility Data of this compound

The following table presents expected solubility trends based on the compound's structure and general chemical principles. Note: These are qualitative predictions and should be confirmed by experimental determination.

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Low | The nonpolar aromatic ring limits solubility despite polar functional groups. |

| Methanol | High | Moderate | The alcohol can hydrogen bond and has a nonpolar methyl group. |

| Ethanol | High | Moderate | Similar to methanol, with slightly better solvation of the nonpolar part. |

| Acetone | Medium | High | A good aprotic polar solvent that can solvate the entire molecule effectively. |

| Dichloromethane | Medium | High | A common solvent for organic reactions, likely to dissolve the compound well. |

| Toluene | Low | Moderate to High | The aromatic nature of toluene will interact favorably with the benzene ring. |

| Hexane | Low | Low | The high polarity of the functional groups will limit solubility in this nonpolar solvent. |

| Dimethyl sulfoxide (DMSO) | High | High | A powerful polar aprotic solvent known for dissolving a wide range of compounds. |

Conclusion and Future Directions

This guide has provided a detailed overview of the solubility of this compound, grounded in theoretical principles and established experimental methodologies. While specific quantitative data remains to be extensively published, the provided information on its physicochemical properties and predicted solubility trends offers a solid foundation for researchers.

For drug development and process chemistry applications, it is strongly recommended to perform experimental solubility studies using the protocols outlined in this guide. Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents at various temperatures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-FLUORO-4-FORMYL-BENZONITRILE | 101048-76-4 [chemicalbook.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. ucd.ie [ucd.ie]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. benchchem.com [benchchem.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. 2-Fluoro-4-Hydroxybenzonitrile Supplier in China [nj-finechem.com]

2-Fluoro-4-formylbenzonitrile spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-4-formylbenzonitrile

This guide provides a comprehensive analysis of the spectral data for this compound (alternatively known as 4-Cyano-3-fluorobenzaldehyde), a key intermediate in pharmaceutical and materials science research.[1][2] Its unique trifunctionalized aromatic structure necessitates a multi-spectroscopic approach for unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a field-proven framework for its interpretation and application.

This compound is a white to light yellow solid with a molecular weight of 149.12 g/mol .[1][2][3] Its structure, featuring a fluorine atom, a formyl group, and a nitrile group on a benzene ring, presents a unique electronic environment that is reflected in its spectral characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO | [1][2][3] |

| Molecular Weight | 149.12 g/mol | [1][2][3] |

| CAS Number | 101048-76-4 | [1][2][3] |

| Melting Point | 86-90 °C | [1] |

| Appearance | White to light yellow solid | [1] |

Molecular Structure Diagram:

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-formylbenzonitrile

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Fluoro-4-formylbenzonitrile (CAS No. 101048-76-4). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its unique molecular structure, featuring a fluorine atom, a formyl group, and a nitrile group, makes it a reactive intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] However, its reactivity also necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols to mitigate risks to personnel and the environment.

Hazard Profile and Toxicological Information

Understanding the inherent hazards of this compound is the foundation of its safe handling. The compound is classified as harmful and an irritant.[2][3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Classification Summary [3][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Synonyms: 4-Cyano-3-fluorobenzaldehyde[1][2][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Due to the compound's classification as harmful upon skin contact and its aromatic nitrile structure, selecting the right gloves is critical. Nitrile gloves are a common choice for incidental contact, but for extended handling, thicker, chemical-resistant gloves should be considered.[11] Always inspect gloves for any signs of degradation or punctures before use and change them frequently.[12]

-

Lab Coat: A flame-resistant lab coat with long sleeves and a closed front is required to protect against skin exposure.[10]

-

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[12]

Workflow for Donning and Doffing PPE

Caption: Proper sequence for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling Powdered this compound

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.[4]

-

Personal Protective Equipment: Don the appropriate PPE as outlined in Section 3.2.

-

Weighing and Transfer: Use a dedicated set of spatulas and weighing boats for this compound. Avoid pouring the powder directly from the bottle to minimize dust generation.[4] Transfer small amounts at a time.

-

Container Management: Keep the container of this compound tightly closed when not in use.[8]

-

Post-Handling: After handling, decontaminate all equipment and the work surface. Dispose of contaminated bench paper and gloves as hazardous waste. Wash hands thoroughly with soap and water.[8]

Storage Requirements

-

Temperature: Store in a cool, dry, and well-ventilated area, with a recommended storage temperature of 0-8 °C.[1][6]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9][13]

-

Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[8][9]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9][14]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing immediately.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] If skin irritation occurs, seek medical attention.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[9]

Spill Response Protocol

The response to a spill should be dictated by its size and the immediate hazards it presents.

Spill Response Decision Tree

Caption: Decision tree for responding to a chemical spill.

For a minor spill of solid this compound:

-

Alert Personnel: Immediately alert others in the vicinity.[16]

-

Secure the Area: Restrict access to the spill area.

-

Don PPE: Wear the appropriate PPE, including a respirator if necessary.[8]

-

Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid making the powder airborne.[8][17] Do not use water.[14]

-

Collect Waste: Carefully sweep or scoop the material into a designated, labeled container for hazardous waste.[8]

-

Decontaminate: Wipe the spill area with a damp cloth (if compatible with the solvent used), and dispose of the cloth as hazardous waste.

-

Wash: Thoroughly wash hands after the cleanup is complete.

For a major spill, or if you are unsure of the risk, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department. [16]

Disposal and Decontamination

All waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[14]

-

Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[2][9] Do not dispose of this chemical down the drain or in regular trash.[14]

Chemical Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions.[18]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[9][18]

Conclusion

This compound is a key reagent with significant potential in scientific research and development. Its safe and effective use is contingent upon a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By fostering a culture of safety and adhering to these principles of chemical hygiene, researchers can minimize risks and continue to drive innovation.

References

- 1. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 2. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. a-otc.com [a-otc.com]

- 7. worksafegear.com.au [worksafegear.com.au]

- 8. ehs.utk.edu [ehs.utk.edu]

- 9. esafetysupplies.com [esafetysupplies.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 12. chemistry.osu.edu [chemistry.osu.edu]

- 13. workwearsolutions.net [workwearsolutions.net]

- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. calpaclab.com [calpaclab.com]

- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

The Synthetic Keystone: A Technical Guide to 2-Fluoro-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Fluoro-4-formylbenzonitrile, a pivotal intermediate in modern organic synthesis and pharmaceutical development. Moving beyond a simple datasheet, this document elucidates the chemical rationale behind its utility, details its synthesis, and explores its critical role in the creation of targeted therapeutics.

Nomenclature and Physicochemical Identity

This compound is a substituted aromatic compound distinguished by three functional groups: a fluorine atom, a formyl (aldehyde) group, and a nitrile group. This unique arrangement confers a specific reactivity profile that makes it a valuable building block in complex molecule synthesis.

Synonyms: The compound is also commonly known by the following names:

-

4-Cyano-3-fluorobenzaldehyde[1]

-

2-Fluoro-4-formylbenzenecarbonitrile[1]

-

3-Fluoro-4-cyanobenzaldehyde

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 101048-76-4 | [1][2][3][4] |

| Molecular Formula | C₈H₄FNO | [1][2][3][4] |

| Molecular Weight | 149.12 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 80-90 °C | [1][5] |

| Boiling Point | 276.4 °C (Predicted) | [3] |

| Purity | ≥ 98% (GC) is commonly available | [1] |

The Chemist's Perspective: Understanding the Reactivity and Significance

The utility of this compound stems from the specific electronic and steric properties imparted by its functional groups. As a senior application scientist, it's crucial to understand not just what it does, but why it does it.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the benzene ring. This effect, along with the electron-withdrawing nature of the nitrile and formyl groups, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups. This predictable reactivity is a cornerstone of its synthetic value.[6]

The formyl and nitrile groups provide orthogonal handles for a variety of chemical transformations. The aldehyde is readily susceptible to nucleophilic attack, allowing for chain extension, the formation of heterocycles, and conversion to other functional groups. The nitrile group is also versatile, capable of being hydrolyzed to a carboxylic acid or reduced to an amine. This multi-functionality allows for a diverse range of subsequent reactions, making it a highly sought-after intermediate in the synthesis of complex molecules.[1]

Its most prominent application is as a key intermediate in the synthesis of the groundbreaking PARP (poly ADP-ribose polymerase) inhibitor, Olaparib.[7][8][9] Olaparib is a targeted cancer therapy, and the specific substitution pattern of this compound is integral to the final structure and activity of the drug.[7][10]